5-Bromo-2-isocyanatobenzonitrile

Description

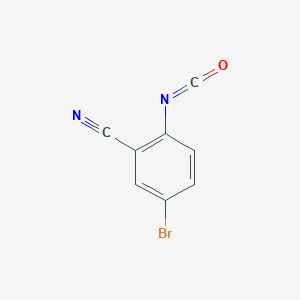

5-Bromo-2-isocyanatobenzonitrile is a benzonitrile derivative featuring a bromine atom at the 5th position and an isocyanate group (-NCO) at the 2nd position on the aromatic ring. Its molecular formula is C₈H₃BrN₂O, with a calculated molecular weight of 223.03 g/mol. The compound combines the electron-withdrawing effects of the bromine and nitrile groups with the high reactivity of the isocyanate moiety.

The isocyanate group enables reactions with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polyurethane linkages, making it valuable in polymer chemistry and pharmaceutical synthesis .

Properties

IUPAC Name |

5-bromo-2-isocyanatobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCBYZXASLPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301787 | |

| Record name | 5-Bromo-2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926239-85-2 | |

| Record name | 5-Bromo-2-isocyanatobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926239-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isocyanatobenzonitrile typically involves the reaction of 5-bromo-2-aminobenzonitrile with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction temperature is maintained at a low level, typically around 0-5°C, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isocyanatobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition Reactions: Reagents such as primary or secondary amines, alcohols, and water can be used. The reactions are usually carried out at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles.

Addition Reactions: Products include urea or carbamate derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Bromo-2-isocyanatobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and protein modifications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isocyanatobenzonitrile involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic groups such as amines, alcohols, and thiols to form stable urea, carbamate, or thiocarbamate derivatives. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data

Key Observations:

- Electronic Effects : Bromine and chlorine (electron-withdrawing) enhance electrophilicity at the ortho position, while methyl (electron-donating) reduces reactivity .

- Steric Effects : Methyl and octyloxy groups (e.g., 5-bromo-2-octyloxy-benzonitrile, CAS 121554-16-3) increase steric hindrance, affecting reaction kinetics .

- Hydrogen Bonding : The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile facilitates intermolecular hydrogen bonds (O–H⋯N, ~2.8 Å), influencing crystallinity and solubility .

Table 2: Reactivity and Use Cases

Key Insights:

- Isocyanate Derivatives : The -NCO group in this compound enables rapid polymerization, contrasting with the hydroxyl group’s hydrogen-bond-driven crystallinity .

- Pharmaceutical Relevance : 5-Bromo-2-hydroxybenzonitrile is a key intermediate in antiretroviral agents (e.g., HIV protease inhibitors) and cancer therapies .

Biological Activity

5-Bromo-2-isocyanatobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 232.04 g/mol

The presence of the bromine and isocyanate functional groups is crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from the literature:

-

Antimicrobial Activity :

- The compound has shown promising results against a range of bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

-

Anticancer Properties :

- Studies have indicated that this compound can induce apoptosis in cancer cell lines. It appears to activate DNA damage response pathways, leading to cell cycle arrest and increased levels of pro-apoptotic factors.

- In particular, research on lung cancer cell lines (e.g., A549) demonstrates that treatment with this compound results in significant morphological changes, including enlarged nuclei and multinucleated cells, which are indicative of cellular stress and senescence .

The mechanisms through which this compound exerts its biological effects include:

- DNA Damage Response :

- The compound activates key proteins involved in DNA repair and cell cycle regulation such as Chk1, Chk2, and p53. This activation leads to an accumulation of cells in the S phase of the cell cycle, followed by eventual apoptosis.

- Phenotypic Changes :

Study on Anticancer Activity

In a controlled study involving A549 lung cancer cells:

- Treatment : Cells were treated with varying concentrations of this compound.

- Results :

- A dose-dependent increase in cell size and multinucleation was observed.

- Significant upregulation of p21 and p27 was noted after treatment, indicating a halt in the cell cycle progression.

| Concentration (µM) | Cell Size Increase (%) | Multinucleated Cells (%) | p21 Expression (fold change) |

|---|---|---|---|

| 10 | 30 | 15 | 2.0 |

| 20 | 50 | 35 | 3.5 |

| 50 | 80 | 60 | 5.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.